molecular formula C22H26N4O B4285781 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

Cat. No.: B4285781
M. Wt: 362.5 g/mol
InChI Key: JGQBRTDRIGKUSX-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes a pyrazole ring substituted with methyl groups and a benzyl group, as well as a phenyl ring with additional methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to alkylation reactions to introduce the 3,5-dimethyl and 4-methylbenzyl groups.

    Urea formation: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea: shares structural similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-6-9-19(10-7-14)13-26-18(5)21(17(4)25-26)24-22(27)23-20-11-8-15(2)12-16(20)3/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQBRTDRIGKUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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